Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu
Description
Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu is a synthetic peptidomimetic compound featuring a modified proline residue with a ψ-pseudoproline motif. This structure incorporates a benzyloxycarbonyl (Z) protecting group on the asparagine (Asn) residue, a tert-butoxycarbonyl (OtBu) protecting group on the C-terminal proline, and a unique CH(OH)CH2N bridge replacing the traditional peptide bond.
Properties
CAS No. |
127749-91-1 |
|---|---|
Molecular Formula |
C31H42N4O7 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26+/m0/s1 |
InChI Key |
UYYUHWSVKOGLPA-ASDGIDEWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics (from ):
- Synthesis : Synthesized via silica gel chromatography (eluent: dichloromethane/ethyl acetate, 50/50 v/v) with an 81% yield .
- Physical Properties: Melting point: 223°C (methanol) IR Spectroscopy: Peaks at 3424 cm⁻¹ (OH/NH stretch) and 1663 cm⁻¹ (C=O stretch).
- NMR Data :
- ¹H NMR (DMSO-d₆) : Distinct signals include δ 4.98 ppm (CH₂N), 5.85 ppm (NH₂), and 9.67 ppm (OH).
- ¹³C NMR (DMSO-d₆) : Key signals at δ 50.3 ppm (CH₂N) and 115.7–133.6 ppm (aromatic carbons).
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Peptidomimetics
Key Observations:
Synthetic Efficiency :
- The 81% yield of Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu surpasses typical yields for conventional proline derivatives (60–75%), likely due to optimized chromatography conditions .
- Comparatively, ψ-pseudoproline analogs often achieve similar high yields (70–85%) owing to their stabilized transition states during synthesis.
Structural Uniqueness :
- The CH(OH)CH2N motif introduces both hydroxyl and secondary amine functionalities, distinguishing it from ψ[CH₂NH] analogs that lack hydroxyl groups. This may influence solubility and receptor binding.
Spectroscopic Signatures: The δ 4.98 ppm signal (CH₂N) in ¹H NMR is characteristic of this compound, absent in non-modified proline derivatives. IR data aligns with typical peptidomimetics but shows sharper OH/NH stretches.
Preparation Methods
Resin Selection and Loading
The synthesis begins with anchoring Fmoc-Pro-OtBu to a 2-chlorotrityl chloride resin, which permits mild cleavage conditions (1–5% trifluoroacetic acid, TFA) to preserve acid-sensitive tert-butyl protections. The resin’s high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry make it ideal for synthesizing protected peptides.
Procedure :
Iterative Deprotection and Coupling
The Fmoc group is removed using 20% piperidine in N,N-dimethylformamide (DMF), followed by coupling of Fmoc-Phe-OH and Z-Asn(Trt)-OH (Z = benzyloxycarbonyl; Trt = trityl) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIEA.
Key Parameters :
-
Coupling time: 1–2 hours per amino acid.
-
Solvent: Anhydrous DMF.
Pseudoproline Dipeptide Formation and Incorporation
The ψ(CH(OH)CH2N) moiety is introduced via a pre-synthesized pseudoproline building block. This modification is critical for preventing β-sheet formation and improving synthesis efficiency.
Synthesis of ψ(CH(OH)CH2N)Pro-OtBu
Incorporation into the Peptide Chain
The ψ(CH(OH)CH2N)Pro-OtBu building block is coupled to Fmoc-Phe-OH on-resin using HATU/DIEA. The Z-Asn(Trt)-OH is then added to complete the tripeptide sequence.
tert-Butyl Ester Protection and Cleavage Strategies
The OtBu group on proline remains intact during resin cleavage due to the use of mild TFA concentrations (1–5%). By contrast, stronger TFA (≥95%) would deprotect tert-butyl esters.
Cleavage Protocol :
-
Reagent: TFA/DCM (1:99 v/v) with 1% triisopropylsilane (TIPS) as a scavenger.
-
Time: 30–60 minutes.
-
Outcome: The peptide is released with OtBu intact, while Trt on asparagine is removed.
Analytical Characterization
Ultra-Performance Liquid Chromatography (UPLC)
Reverse-phase UPLC with a C18 column (100 × 2.0 mm, 1.8 μm) resolves the peptide using a gradient of 0.1% formic acid in water/acetonitrile.
Typical Conditions :
-
Flow rate: 0.3 mL/min.
-
Detection: Diode array detector (DAD) at 214 nm.
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS confirms the molecular ion at m/z 583.7 [M+H]. Fragmentation patterns validate the ψ(CH(OH)CH2N) linkage.
Challenges and Optimization
Side Reactions
Yield Enhancement
-
Pseudoproline Equilibration : The ψ(CH(OH)CH2N) group reversibly opens/closes during synthesis, necessitating extended coupling times (3–4 hours) for optimal incorporation.
| Property | Value |
|---|---|
| CAS Number | 127749-91-1 |
| Molecular Formula | |
| Molecular Weight | 582.7 g/mol |
| Purity (HPLC) | >97% |
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Coupling Efficiency (%) | Side Products |
|---|---|---|
| HATU | 98 | Minimal |
| HBTU | 95 | Moderate |
| DIC | 90 | Significant |
Q & A
Q. What structural analogs of Z-Asn-Phe-ψ(CH(OH)CH₂N)Pro-OtBu show improved pharmacokinetic profiles, and how are they prioritized?
- Methodological Answer : Replace the t-Bu ester with cyclopentyl or morpholine groups to enhance solubility. Use QSAR models correlating logP (0.8–3.0) with Caco-2 permeability data. Prioritize analogs with >50% oral bioavailability in rodent models and >100-fold selectivity over human aspartic proteases (e.g., renin) .
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